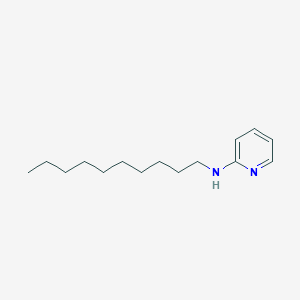
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide” is a chemical compound . It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The synthesis work was performed by a team of researchers .Chemical Reactions Analysis
The compound has been identified as a potent and selective GIRK1/2 activator . It displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .Applications De Recherche Scientifique
Imaging Tumor Proliferation
The study by Dehdashti et al. (2013) demonstrates the use of a fluorinated benzamide derivative for imaging tumor proliferation through PET scans. This compound shows promise for evaluating the proliferative status of solid tumors due to its significant correlation with the Ki-67 marker, a known indicator of cell proliferation. The research indicates the compound's safety and effectiveness in clinical trials, supporting its potential for tumor diagnostics and monitoring (Dehdashti et al., 2013).
Development of Synthetic Routes
Yoshida et al. (2014) outline the development of a practical and scalable synthetic route for a novel If channel inhibitor, showcasing the importance of benzamide derivatives in the synthesis of compounds with potential therapeutic applications. Their work addresses challenges in medicinal chemistry synthesis, improving yield and reducing the use of hazardous materials, which is crucial for large-scale production (Yoshida et al., 2014).
Iron-Catalyzed C-H Fluorination
Groendyke et al. (2016) discuss an iron-catalyzed method for the fluorination of benzamides, which is significant for the introduction of fluorine atoms into organic molecules. This method demonstrates broad substrate scope and functional group tolerance, offering a more accessible approach to fluorination without the need for noble metals, highlighting the versatility of benzamide derivatives in chemical synthesis (Groendyke et al., 2016).
Antibacterial Drug Development
Straniero et al. (2023) explore the antibacterial properties of 2,6-difluorobenzamides, including the synthesis of novel compounds that inhibit bacterial cell division. This research contributes to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance and highlighting the role of fluorinated benzamides in combating bacterial infections (Straniero et al., 2023).
Sigma-2 Receptor Imaging
Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status in solid tumors. These compounds, showing high tumor uptake and acceptable tumor/normal tissue ratios, indicate the potential of fluorobenzamides in cancer diagnosis and treatment evaluation (Tu et al., 2007).
Mécanisme D'action
Target of Action
The primary target of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-fluorobenzamide, also known as N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been found that compounds with similar structures display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, potentially influencing processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Orientations Futures
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c12-10-4-2-1-3-9(10)11(14)13-8-5-6-17(15,16)7-8/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTBHNUZVDAUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2768344.png)

![3,5-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768346.png)
![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)

![4-[(4-methylphenyl)methyl]-1-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2768352.png)



![4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2768357.png)


![3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2768362.png)